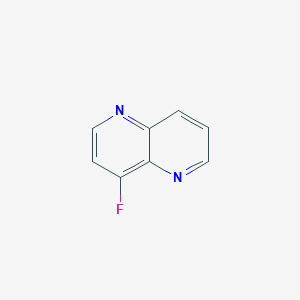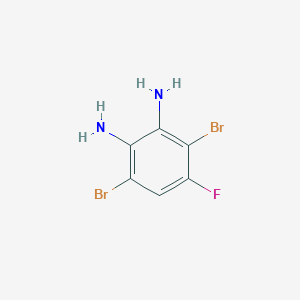
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd ist eine organische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind fünf-gliedrige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd umfasst typischerweise die Reaktion von 1-Methyl-1H-pyrazol mit einem geeigneten Aldehyd-Vorläufer. Eine übliche Methode ist die Vilsmeier-Haack-Reaktion, bei der 1-Methyl-1H-pyrazol mit einem Formylierungsmittel wie N,N-Dimethylformamid (DMF) und Phosphorylchlorid (POCl3) reagiert, um den gewünschten Aldehyd zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Fließreaktoren und die Reinigungstechniken, können auf die Skalierung der Labor-Synthesemethoden angewendet werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Der Pyrazolring kann elektrophile Substitutionsreaktionen eingehen, bei denen Elektrofile Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in wässrigem Medium oder CrO3 in Essigsäure.
Reduktion: NaBH4 in Methanol oder LiAlH4 in Ether.
Substitution: Elektrofile wie Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)essigsäure.
Reduktion: 2-(1-Methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Verschiedene substituierte Pyrazole, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Es wird im Studium von Enzyminhibitoren und Rezeptorliganden verwendet.
Industrie: Wird bei der Synthese von Agrochemikalien und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es als Enzyminhibitor wirken, indem es an die aktive Stelle des Enzyms bindet und so seine Aktivität blockiert. Der Pyrazolring kann über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung mit verschiedenen molekularen Zielmolekülen interagieren, einschließlich Proteinen und Nukleinsäuren .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitril
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholin
- 1-Methyl-1H-pyrazol-4-boronsäure-Pinacolester
Einzigartigkeit
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyd ist aufgrund seiner Aldehyd-Funktionsgruppe einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Dies macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese im Vergleich zu seinen Nitril-, Morpholin- und Boronsäure-Gegenstücken .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-(1-methylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
QRKOIUXHXDIZPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

